molecular formula C12H16N2O4S B2510327 N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide CAS No. 954703-89-0

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide

Cat. No.: B2510327
CAS No.: 954703-89-0
M. Wt: 284.33
InChI Key: OANUXZHBCRCFCH-UHFFFAOYSA-N
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Description

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features an oxazolidinone ring, which is a common structural motif in many biologically active molecules, particularly those with antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide typically involves the formation of the oxazolidinone ring through cyclization reactions. One common method involves the reaction of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis . The presence of electron-donating groups in the aromatic substituent of glycidylcarbamate can increase the yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of protective agents and catalysts is crucial to ensure high efficiency and selectivity in the reactions .

Chemical Reactions Analysis

Types of Reactions

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide is unique due to its specific structural modifications, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinone derivatives.

Properties

IUPAC Name

N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-9-3-5-10(6-4-9)14-8-11(18-12(14)15)7-13-19(2,16)17/h3-6,11,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANUXZHBCRCFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(OC2=O)CNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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